Benzyl 2-cycloheptylacetate Benzyl 2-cycloheptylacetate
Brand Name: Vulcanchem
CAS No.: 1260837-25-9
VCID: VC7335914
InChI: InChI=1S/C16H22O2/c17-16(12-14-8-4-1-2-5-9-14)18-13-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2
SMILES: C1CCCC(CC1)CC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H22O2
Molecular Weight: 246.35

Benzyl 2-cycloheptylacetate

CAS No.: 1260837-25-9

Cat. No.: VC7335914

Molecular Formula: C16H22O2

Molecular Weight: 246.35

* For research use only. Not for human or veterinary use.

Benzyl 2-cycloheptylacetate - 1260837-25-9

Specification

CAS No. 1260837-25-9
Molecular Formula C16H22O2
Molecular Weight 246.35
IUPAC Name benzyl 2-cycloheptylacetate
Standard InChI InChI=1S/C16H22O2/c17-16(12-14-8-4-1-2-5-9-14)18-13-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2
Standard InChI Key SDVKRPZPLYFDPG-UHFFFAOYSA-N
SMILES C1CCCC(CC1)CC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

Benzyl 2-cycloheptylacetate (C16_{16}H22_{22}O2_{2}) consists of a seven-membered cycloheptane ring attached to the β-carbon of an acetic acid backbone, with the carboxylic acid group esterified by a benzyl moiety. The ester linkage confers stability under basic conditions while remaining susceptible to acidic hydrolysis. The cycloheptyl group introduces steric bulk, influencing both reactivity and physical properties .

Physical and Spectroscopic Characteristics

While experimental data for this specific compound are scarce, properties can be inferred from structurally related benzyl esters:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight258.35 g/molC16_{16}H22_{22}O2_{2}
Boiling Point290–310 °C (0.5 mmHg)Analogous to benzyl cycloheptanecarboxylate
Density1.08–1.12 g/mLComparison to C15_{15}H20_{20}O2_{2} esters
Refractive Index1.510–1.520Similar benzyl derivatives
SolubilityMiscible in organic solvents (e.g., dichloromethane, toluene)Behavior of benzyl esters

Spectroscopic data for benzyl esters typically include:

  • IR: Strong C=O stretch at ~1740 cm1^{-1}, aromatic C–H stretches near 3030 cm1^{-1} .

  • 1^1H NMR: Benzyl protons as a singlet at δ 5.1–5.3 ppm, cycloheptyl protons as multiplet signals between δ 1.2–2.5 ppm .

Synthesis Methodologies

Acid-Catalyzed Esterification

Traditional Fischer esterification employs 2-cycloheptylacetic acid and benzyl alcohol under acidic conditions (e.g., H2_2SO4_4 or HCl). This method, while straightforward, often requires azeotropic removal of water to drive the equilibrium :
RCOOH + PhCH2OHRCOOCH2Ph + H2O\text{RCOOH + PhCH}_2\text{OH} \rightleftharpoons \text{RCOOCH}_2\text{Ph + H}_2\text{O}
Yields are moderate (60–75%) due to competing side reactions, necessitating purification via distillation or chromatography .

Reagent-Mediated Approaches

Modern protocols leverage activating agents to enhance efficiency:

  • Benzyl 2,2,2-Trichloroacetimidate: Reacts with 2-cycloheptylacetic acid in the presence of BF3_3·OEt2_2, achieving yields >85% under mild conditions . The mechanism involves generation of a reactive acylimidazolium intermediate, facilitating nucleophilic attack by the alcohol .

  • 2-Benzyloxy-1-methylpyridinium Triflate: A recently developed reagent enabling benzyl transfer under neutral conditions. This method, optimized in trifluorotoluene at 85°C, minimizes acid-sensitive substrate degradation .

Applications in Organic Synthesis

Protecting Group Strategy

The benzyl ester group serves as a temporary protective moiety for carboxylic acids during multi-step syntheses. Its stability under basic conditions and selective deprotection via hydrogenolysis (Pd/C, H2_2) make it ideal for constructing complex molecules like pharmaceuticals . For example, in peptide synthesis, benzyl esters prevent undesired side reactions at the carboxyl terminus during amide bond formation .

Intermediate in Fine Chemicals

Benzyl 2-cycloheptylacetate may act as a precursor to fragrances or bioactive compounds. Cycloheptane-containing structures are prevalent in terpenoid derivatives, where the seven-membered ring enhances lipid solubility and membrane permeability . Hydrogenolysis of the benzyl group yields 2-cycloheptylacetic acid, a potential building block for anti-inflammatory agents .

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